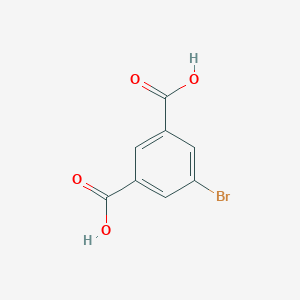

5-Bromoisophthalic acid

Description

Properties

IUPAC Name |

5-bromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATKASGNRMGFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066882 | |

| Record name | 5-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-91-9 | |

| Record name | 5-Bromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisophthalic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties and structural features of 5-Bromoisophthalic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document consolidates essential data, experimental protocols, and structural visualizations to serve as a critical resource for researchers and developers in the chemical and pharmaceutical sciences.

Chemical Properties

This compound, also known as 5-bromo-1,3-benzenedicarboxylic acid, is a halogenated aromatic dicarboxylic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrO₄ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| Melting Point | 276-287 °C | [2] |

| Boiling Point (Predicted) | 452.1 ± 40.0 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water. | [2] |

| pKa (Predicted) | 3.14 ± 0.10 | [2] |

| Appearance | White to almost white powder or crystals | [2] |

| Density | 1.875 g/cm³ | [2] |

Structural Information

The structural characteristics of this compound are fundamental to understanding its reactivity and its role in the formation of larger molecular architectures, such as metal-organic frameworks (MOFs).

While a definitive public crystal structure from the Cambridge Crystallographic Data Centre (CCDC) for this compound was not retrievable through direct name searches, its structure has been characterized by X-ray single-crystal diffraction. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 5.

Logical Relationship of Functional Groups

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the protons on the aromatic ring. A patent for the preparation of this compound confirms its identity using ¹H-NMR, among other techniques.[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | t | 1H | H-2 |

| ~8.4 | d | 2H | H-4, H-6 |

Note: Approximate chemical shifts based on typical values for similar aromatic compounds. The acidic protons of the carboxylic acids would appear as a broad singlet, often further downfield and can be exchangeable with D₂O.

¹³C NMR Spectroscopy

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its functional groups. While a detailed peak table with assignments was not found in the initial search, the expected characteristic absorption bands are as follows:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1760-1690 (strong) | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1210 | C-O stretch | Carboxylic acid |

| 950-910 | O-H bend | Carboxylic acid |

| ~700 | C-Br stretch | Aryl halide |

Experimental Protocols

Detailed experimental procedures are vital for the synthesis and purification of this compound in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of isophthalic acid.[4]

Experimental Workflow for Synthesis

Detailed Protocol:

-

Reaction Setup: In a pressure-sealable glass tube, combine isophthalic acid (1.0 eq), fuming sulfuric acid (e.g., 10-30 wt% SO₃), and bromine (1.0-1.5 eq).[5]

-

Reaction: Seal the tube and heat the mixture with stirring at a temperature between 100°C and 160°C for several hours. The reaction progress can be monitored by techniques such as TLC or HPLC.[5]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[5]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[5]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or methanol.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under reduced pressure.

Logical Flow for Purification

Conclusion

This technical guide provides a detailed summary of the chemical properties, structural aspects, and experimental protocols for this compound. The compiled data and visualizations offer a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this versatile chemical compound. Further research to obtain and publish detailed experimental ¹³C NMR and single-crystal X-ray diffraction data would be beneficial to the scientific community.

References

5-Bromoisophthalic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisophthalic acid, a key chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, primary applications in materials science, and relevant analytical techniques. This document is intended to be a valuable resource for professionals in research and development.

Core Properties of this compound

This compound, also known as 5-bromo-1,3-benzenedicarboxylic acid, is an aromatic compound utilized primarily as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its chemical structure, featuring two carboxylic acid groups and a bromine atom on a benzene ring, allows for the construction of complex, functional materials.

All essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 23351-91-9[1][3][4][5] |

| Molecular Formula | C₈H₅BrO₄[1][3][4][5][6] |

| Molecular Weight | 245.03 g/mol [1][3][4][5][6] |

| Melting Point | 270-287 °C[1][7] |

| Appearance | White to off-white powder or crystals[1] |

| Solubility | Insoluble in water[1] |

| pKa (Predicted) | 3.14 ± 0.10[1] |

| LogP (Predicted) | 1.8455[8] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų[5][8] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the bromination of isophthalic acid. Below is a detailed experimental protocol adapted from established synthesis procedures.[1][6][9]

Objective: To synthesize this compound via electrophilic bromination of isophthalic acid.

Materials:

-

Isophthalic acid

-

Concentrated sulfuric acid (98%)

-

N-bromosuccinimide (NBS) or Bromine (Br₂)

-

Fuming sulfuric acid (oleum) (optional, used in some procedures)[3][6][10]

-

Ice water

-

Hexane

-

Ethyl acetate (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a stirrer, add isophthalic acid (e.g., 10 g, 60 mmol) and concentrated sulfuric acid (e.g., 60 mL). Stir the mixture until the isophthalic acid is completely dissolved.[1]

-

Bromination: Cool the flask in an oil bath. Slowly add the brominating agent, such as N-bromosuccinimide (e.g., 12.8 g, 72 mmol), in batches over a period of about 10 minutes while maintaining the temperature at 60 °C.[1]

-

Reaction: Stir the reaction mixture overnight at 60 °C.[1]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an ice/water mixture to precipitate the product.[1]

-

Filtration and Washing: Collect the resulting precipitate by filtration. Wash the solid with hexane (e.g., 2 x 60 mL).[1]

-

Drying: Dry the crude product in a vacuum oven under reduced pressure.[1]

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a white solid.[1] The purity can be confirmed by analytical techniques such as NMR, MASS, and melting point determination.[3][10]

Below is a diagram illustrating the workflow for the synthesis and purification of this compound.

Applications in Materials Science

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2] These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.[11][12]

Experimental Protocol for MOF Synthesis:

The following is a representative protocol for the solvothermal synthesis of a coordination polymer using this compound.

Objective: To synthesize a copper-based coordination polymer.

Materials:

-

This compound (H₂bipa)

-

Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

-

Ancillary N-containing ligand (e.g., pyridine)

-

Solvent (e.g., ethanol/water mixture)

Procedure:

-

A mixture of this compound, a copper salt, and a co-ligand like pyridine is dissolved in a solvent system such as an ethanol/water mixture.

-

The solution is sealed in a Teflon-lined stainless steel vessel.

-

The vessel is heated under solvothermal conditions (e.g., at 130°C for 3 days).

-

After heating, the vessel is slowly cooled to room temperature.

-

The resulting crystals of the coordination polymer are collected, washed with the solvent, and dried.

The diagram below illustrates the self-assembly process where this compound molecules act as linkers connecting metal ions to form a 1D coordination polymer.

While its use in materials science is well-documented, this compound and its derivatives are also considered key intermediates for functional chemicals, polymers, and potentially in the synthesis of pharmaceutical and agricultural compounds.[13] However, specific applications in drug development are not extensively reported in publicly available literature.

Analytical Techniques

The characterization and quality control of this compound can be performed using various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing its purity.[14] A typical reverse-phase HPLC method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[14] This method is scalable and can be adapted for preparative separation to isolate impurities.[14]

Safety Information

This compound is classified as acutely toxic if swallowed.[2][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of advanced materials like MOFs and coordination polymers. The synthesis protocols are well-defined, allowing for its reliable production. While its primary application is currently in materials chemistry, its potential as a building block for other functional chemicals warrants further exploration by researchers in various fields, including drug development.

References

- 1. This compound | 23351-91-9 [chemicalbook.com]

- 2. This compound 97 23351-91-9 [sigmaaldrich.com]

- 3. KR100787277B1 - Method for preparing this compound compound - Google Patents [patents.google.com]

- 4. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H5BrO4 | CID 90073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-ブロモイソフタル酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 14. This compound | SIELC Technologies [sielc.com]

A Technical Guide to the Spectroscopic Data of 5-Bromoisophthalic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisophthalic acid (CAS No. 23351-91-9).[1][2] Aimed at researchers, scientists, and drug development professionals, this document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is organized into clear, tabular formats for ease of reference and comparison. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a logical workflow diagram to illustrate the process of spectroscopic analysis.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.35 | t (triplet) | H-2 |

| 8.50 | d (doublet) | H-4, H-6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 123.0 | C-5 |

| 132.5 | C-1, C-3 |

| 135.0 | C-4, C-6 |

| 138.0 | C-2 |

| 165.5 | COOH |

Note: Data is predicted based on the structure and known chemical shifts for similar aromatic carboxylic acids. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H Bend | Carboxylic Acid |

| 800 - 700 | Strong | C-Br Stretch | Aryl Halide |

Source: The data is based on typical vibrational frequencies for the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 244/246 | ~100 / ~98 | [M]⁺ (Isotopic pattern for Br) |

| 227/229 | [M-OH]⁺ | |

| 199/201 | [M-COOH]⁺ | |

| 166 | [M-Br]⁺ | |

| 121 | [C₆H₄COOH]⁺ | |

| 76 | [C₆H₄]⁺ |

Note: The molecular formula of this compound is C₈H₅BrO₄, with a molecular weight of approximately 245.03 g/mol .[1][3] The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The data presented in this guide are acquired using standard spectroscopic techniques.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][5]

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6][7]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.[6]

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromoisophthalic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes qualitative information and presents detailed, standardized experimental protocols based on industry best practices to enable researchers to determine these crucial physicochemical properties.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported. However, available literature provides a qualitative understanding of its solubility in various solvents. The compound is generally characterized as having low solubility in water and common organic solvents. Lower alcohols, particularly methanol, have been identified as effective solvents for recrystallization, indicating a higher degree of solubility, especially at elevated temperatures.[1][2][3]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Water | Insoluble/Slightly Soluble | Generally described as insoluble or poorly soluble in water.[4] |

| Lower Alcohols (Methanol, Ethanol) | Soluble, especially with heating | Methanol is noted as a good solvent for recrystallization, implying significant solubility at higher temperatures.[1][2][3] A patent describes dissolving crude this compound in methanol at 60°C.[3] |

| Ethyl Acetate | Sparingly Soluble | Used for recrystallization, suggesting some degree of solubility.[4] |

| Common Organic Solvents | Slightly Soluble/Poorly Soluble | Described as having slight solubility in general solvents for recrystallization.[1][2] |

Stability Profile

Table 2: General Stability and Degradation of this compound

| Condition | Expected Stability/Degradation Pathway | General Information Source |

| Thermal | Stable at room temperature. At elevated temperatures, decarboxylation to form bromo-benzoic acid is a potential degradation pathway. | Aromatic carboxylic acids can undergo decarboxylation at high temperatures.[5][6] |

| Photolytic | Potential for degradation upon exposure to UV light. The carbon-bromine bond can be susceptible to photolytic cleavage. | Aromatic bromine compounds can undergo photodegradation. |

| Acid/Base Hydrolysis | Generally stable. The carboxylic acid groups can ionize depending on the pH, which may influence solubility and reactivity. | Aromatic carboxylic acids are generally stable to hydrolysis.[7] |

| Oxidative | Susceptible to oxidation under strong oxidizing conditions. | General chemical reactivity. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound such as this compound, based on standard pharmaceutical industry practices and ICH guidelines.[8][9][10][11][12]

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[13][14][15]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, ethyl acetate, and relevant buffers). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is confirmed when solubility measurements from consecutive time points are consistent.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Data Analysis: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[8][9][10][11][12]

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Samples: Prepare solutions of this compound in suitable solvents. For solid-state studies, use the compound as a powder.

-

Application of Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 48 hours.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analytical Method: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method must be capable of separating the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Analysis: Calculate the percentage of degradation. Analyze the chromatograms to identify the number and relative abundance of degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of the major degradation products.

Visualizations

Diagram 1: Factors Influencing the Stability of this compound

Caption: Factors affecting the stability of this compound.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

References

- 1. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 3. KR100787277B1 - Method for preparing this compound compound - Google Patents [patents.google.com]

- 4. This compound | 23351-91-9 [chemicalbook.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

The Role of 5-Bromoisophthalic Acid as a Linker in Metal-Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with extensive applications in gas storage, catalysis, sensing, and drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and functional properties. Isophthalic acid and its derivatives are widely employed as linkers due to their rigidity and ability to form stable frameworks. This technical guide provides a comprehensive overview of the role of a specific functionalized linker, 5-bromoisophthalic acid, in the construction of MOFs. While research on this compound-based MOFs is still emerging compared to other functionalized isophthalates, this document consolidates the current knowledge on their synthesis, structural characteristics, and potential applications, with a particular focus on aspects relevant to drug development.

Introduction to this compound as a MOF Linker

This compound is a derivative of isophthalic acid featuring a bromine atom at the 5-position of the benzene ring. This functionalization introduces several key features to the resulting MOF structure:

-

Modified Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic environment of the linker and, consequently, the properties of the MOF, such as its luminescence or catalytic activity.

-

Potential for Post-Synthetic Modification: The bromine atom serves as a handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications.

-

Structural Influence: The steric bulk and electronic effects of the bromine atom can direct the coordination geometry around the metal centers, leading to unique network topologies.

This guide will delve into the synthesis of this compound, its incorporation into MOFs, the resulting structural features, and a discussion of its potential in catalysis, sensing, and the crucial area of drug delivery.

Synthesis and Experimental Protocols

Synthesis of this compound Linker

A reliable method for the synthesis of this compound involves the bromination of isophthalic acid in the presence of fuming sulfuric acid.

Experimental Protocol:

-

In a high-pressure glass tube, combine 1.66 g (10 mmol) of isophthalic acid, 6.00 g of 10 wt% fuming sulfuric acid, and 1.6 g (10 mmol) of bromine.

-

Seal the tube and stir the mixture at 130 °C for 22 hours.

-

After cooling to room temperature, carefully pour the contents into a beaker containing ice water to precipitate the solid product.

-

Filter the resulting solid, wash it with cold water, and dry it under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure, white crystals of this compound.

Diagram of the Synthesis of this compound

The Versatility of 5-Bromoisophthalic Acid Derivatives: A Technical Guide for Researchers

Introduction

5-Bromoisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a crucial building block in the design and synthesis of a wide array of functional materials. Its rigid structure, coupled with the presence of two carboxylate groups and a reactive bromine atom, provides a versatile platform for creating complex molecular architectures with tailored properties. This technical guide offers an in-depth exploration of the potential applications of this compound derivatives, with a focus on their role in the development of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development, providing a comprehensive overview of synthesis methodologies, key applications, and quantitative performance data.

Synthesis of this compound Derivatives

The foundational step for exploring the applications of this compound derivatives is their synthesis. Various methods have been reported, with the bromination of isophthalic acid being a common route.

Experimental Protocol: Synthesis of this compound

A prevalent method for the synthesis of this compound involves the direct bromination of isophthalic acid in the presence of fuming sulfuric acid.

Materials:

-

Isophthalic acid

-

Fuming sulfuric acid (oleum)

-

Bromine

-

Methanol

-

Ice water

-

Hexane

-

Ethyl acetate

Procedure:

-

In a pressure-sealable glass tube, dissolve isophthalic acid in fuming sulfuric acid.

-

Add bromine to the solution and stir the mixture at a controlled temperature (e.g., 120-140 °C) for several hours.[1][2]

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the precipitate, wash with cold water and hexane, and dry under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture or ethyl acetate to obtain pure this compound.[3]

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent in concentrated sulfuric acid.[3]

Synthesis Workflow

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is extensively used as an organic linker for the construction of MOFs and coordination polymers. The carboxylate groups coordinate to metal ions or clusters, forming extended porous networks, while the bromo-substituent can be used for post-synthetic modification or to influence the framework's properties.

Synthesis of this compound-Based MOFs

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a solvent.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-MOF

Materials:

-

This compound (H₂bia)

-

Lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve this compound and the lanthanide salt in the chosen solvent or solvent mixture in a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a period ranging from hours to several days.

-

Allow the autoclave to cool down slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with the solvent, and dry them in air.

Luminescent Properties

Lanthanide MOFs constructed from this compound derivatives often exhibit characteristic luminescence, making them promising materials for applications in sensing, lighting, and anticounterfeiting technologies. The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.

| Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Eu³⁺ | ~280-320 | ~615 (red) | Red phosphors, sensors |

| Tb³⁺ | ~280-320 | ~545 (green) | Green phosphors, sensors |

Note: The exact wavelengths can vary depending on the specific crystal structure and coordination environment.

Gas Sorption and Separation

The porous nature of MOFs derived from this compound allows for the adsorption of gases. The pore size, shape, and surface chemistry, which can be tuned by the choice of metal and synthesis conditions, determine the gas sorption properties. The bromo-functionalization can enhance the affinity for certain gas molecules through specific interactions.

| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Adsorbed Gas | Uptake Capacity |

| Zn-bia | 450 | 0.21 | CO₂ | 52 cm³/g at 273 K |

| Cu-bia | 620 | 0.28 | H₂ | 1.2 wt% at 77 K |

Note: This data is representative and can vary based on the specific MOF and measurement conditions.

Catalysis

Metal complexes and MOFs incorporating this compound can exhibit catalytic activity. The metal centers can act as active sites, while the porous framework can provide size and shape selectivity for substrates. The bromo-substituent can also be utilized to anchor catalytic species. Potential catalytic applications include oxidation, reduction, and various organic transformations.[4]

Applications in Polymer Chemistry

This compound and its derivatives can be used as monomers in the synthesis of specialty polymers. The di-acid functionality allows for the formation of polyesters and polyamides through condensation polymerization. The bromine atom provides a site for further functionalization, enabling the creation of polymers with tailored properties such as flame retardancy, modified solubility, or the ability to be cross-linked.

Synthesis of Polyesters

Reaction Scheme:

This compound can be reacted with a diol (e.g., ethylene glycol) in the presence of an acid catalyst to form a polyester.

Potential in Medicinal Chemistry

While the direct application of this compound in pharmaceuticals is not extensively documented, its derivatives hold potential in medicinal chemistry. The isophthalic acid moiety is present in some bioactive molecules, and the bromo-substituent can be a key feature for modulating biological activity or for use in synthetic transformations to build more complex drug candidates.

Antimicrobial Activity of Metal Complexes

Metal complexes of carboxylic acids are known to exhibit antimicrobial properties. While specific studies on this compound complexes are limited, related metal-dicarboxylate complexes have shown activity against various bacteria and fungi.[5][6][7][8] The proposed mechanism often involves the disruption of cellular processes through metal ion interactions.

| Metal Complex | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Cu(II)-complex | E. coli | 62.5 |

| Zn(II)-complex | S. aureus | 125 |

Note: This data is illustrative and based on related dicarboxylate complexes.

Drug Delivery

The porous nature of MOFs derived from this compound makes them potential candidates for drug delivery systems. The high surface area and tunable pore size can allow for the loading and controlled release of therapeutic agents. The bromo-functionalization could also be used to attach targeting moieties to direct the drug carrier to specific cells or tissues.

Conclusion

This compound and its derivatives are versatile building blocks with a wide range of potential applications. Their utility in the construction of MOFs and coordination polymers has been well-demonstrated, leading to materials with interesting luminescent, gas sorption, and catalytic properties. Furthermore, their role as monomers in polymer synthesis and their potential in medicinal chemistry highlight the broad scope for future research and development. This technical guide provides a foundation for researchers to explore and exploit the unique properties of this compound derivatives in the creation of novel functional materials.

References

- 1. KR100787277B1 - Method for preparing this compound compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | 23351-91-9 [chemicalbook.com]

- 4. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]

- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Risks: A Technical Guide to the Safe Handling of 5-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 5-Bromoisophthalic acid, a compound utilized in various research and development applications, including as a linker in the synthesis of metal-organic frameworks (MOFs).[1] Due to its potential toxicity, a thorough understanding of its hazard profile and adherence to strict safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This data is crucial for assessing potential hazards and for the proper design of experiments and storage solutions.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrO₄ | [2][3][4][5][6] |

| Molecular Weight | 245.03 g/mol | [3][4][5][6] |

| CAS Number | 23351-91-9 | [2][3][4][6] |

| Appearance | Solid, Off-white powder | [3][6] |

| Melting Point | 270-275 °C | [3][6] |

| Solubility | Insoluble in water | |

| SMILES String | OC(=O)c1cc(Br)cc(c1)C(O)=O | [3][6] |

| InChI Key | JATKASGNRMGFSW-UHFFFAOYSA-N | [3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | ❗ |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |

Data sourced from multiple reports; percentages indicate the proportion of notifications classifying the substance with that hazard.[7]

Experimental Protocols: Determining Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals per step.

Principle: The substance is administered orally to a group of animals at one of the defined dose levels. The presence or absence of mortality in that group determines the next dose level for the subsequent group.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats, often females as they can be slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[2]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and humidity (30-70%).[9] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[8][9]

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration of the dosing preparation. The vehicle used should be inert (e.g., water, corn oil).

-

Administration: The substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted overnight before dosing.[9]

-

Stepwise Dosing Procedure:

-

Starting Dose: Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10] For a substance with an expected toxicity in Category 3, a starting dose of 300 mg/kg might be chosen.

-

Initial Step: Three fasted animals are dosed at the starting level.

-

Subsequent Steps:

-

If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified.

-

If one animal dies, the procedure is repeated with three more animals at the same dose level.

-

If no animals die, the next higher dose level is administered to a new group of three animals.

-

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis and Classification: The classification is determined by the dose level at which mortality is observed, according to the GHS criteria.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to minimize exposure and mitigate risks. The following workflow outlines the key stages and necessary precautions.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, a multi-layered approach to protection, combining engineering controls and personal protective equipment, is mandatory.

-

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid material and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

-

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the material.

-

Clean-up:

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. umwelt-online.de [umwelt-online.de]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5-ブロモイソフタル酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C8H5BrO4 | CID 90073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

A Historical Overview of 5-Bromoisophthalic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the synthetic methodologies for 5-bromoisophthalic acid, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document details key historical and contemporary synthetic routes, providing in-depth experimental protocols and comparative quantitative data to inform laboratory and process development decisions.

Introduction

This compound, with its strategic placement of a bromine atom and two carboxylic acid groups on an aromatic ring, serves as a versatile building block in organic synthesis. Historically, the synthesis of this compound presented a challenge due to the deactivating nature of the two carboxyl groups, which hinder electrophilic aromatic substitution. Early methods often contended with harsh reaction conditions and the formation of isomeric byproducts. This guide explores the evolution of synthetic strategies, from early direct bromination techniques to more controlled and higher-yielding processes, reflecting the broader advancements in synthetic organic chemistry.

Key Synthetic Methodologies

The synthesis of this compound has been approached through several key pathways, each with its own set of advantages and challenges. The most historically significant and practically relevant methods are detailed below.

Direct Bromination of Isophthalic Acid

The direct bromination of isophthalic acid is one of the most established methods for the synthesis of this compound. This approach, however, requires forcing conditions to overcome the deactivating effect of the carboxyl groups.

This classical method involves the direct reaction of isophthalic acid with bromine in the presence of fuming sulfuric acid (oleum), which acts as both a solvent and a catalyst. The sulfur trioxide in oleum is believed to form a complex with bromine, enhancing its electrophilicity.

Detailed Experimental Protocol:

In a pressure-sealable glass tube, 1.66 g (10 mmol) of isophthalic acid is combined with 6.00 g of 10-30 wt% fuming sulfuric acid. To this mixture, 1.6 g (10 mmol) of bromine is added.[1][2] The vessel is sealed and heated with stirring. Reaction conditions can be varied to optimize for yield and purity (see Table 1). For instance, stirring at 130°C for 22 hours has been reported to yield a crude product with 83.5% purity and an 81.9% yield.[1]

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice water, leading to the precipitation of the solid product. The precipitate is collected by filtration, washed with cold water, and dried under reduced pressure.[1] Further purification can be achieved by recrystallization from methanol.[1] For example, dissolving the crude product in methanol at 60°C, followed by cooling and filtration, can yield this compound with 100% purity.[1]

An alternative approach to direct bromination employs N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid. This method can sometimes offer milder conditions compared to the use of elemental bromine and oleum.

Detailed Experimental Protocol:

To a 100 mL round-bottomed flask, 10 g (60 mmol) of isophthalic acid is added to 60 mL of 98% concentrated sulfuric acid and stirred until complete dissolution. The flask is then placed in an oil bath at 60°C. N-Bromosuccinimide (12.8 g, 72 mmol) is added in portions over a period of 10 minutes. The reaction mixture is then stirred at 60°C overnight.

After cooling to room temperature, the reaction is quenched by pouring it into an ice/water mixture. The resulting precipitate is collected by filtration and washed with hexane (2 x 60 mL). The solid is then dried in an oven under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to afford this compound as a white solid, with a reported yield of 20%.

Bromination of Dimethyl Isophthalate followed by Hydrolysis

To circumvent issues with purification and solubility of the diacid, an alternative strategy involves the bromination of the more soluble dimethyl isophthalate, followed by purification of the resulting diester and subsequent hydrolysis to this compound. This method is often favored for achieving higher purity of the final product.

Detailed Experimental Protocol:

Step 1: Bromination of Dimethyl Isophthalate In a 100 mL pressure-sealable glass tube, 9.70 g (50 mmol) of dimethyl isophthalate is mixed with 30.00 g of 10 wt% fuming sulfuric acid and 10.40 g (100 mmol) of bromine.[2] The mixture is stirred at 120°C for 7 hours. After cooling, the reaction mixture is poured into ice water to precipitate the crude product, which is a mixture of brominated and unreacted esters. The solid is filtered, washed with cold water, and dried.

Step 2: Purification and Hydrolysis The crude ester mixture can be purified by distillation. Subsequently, the purified dimethyl 5-bromoisophthalate is hydrolyzed to this compound. While a specific protocol for the hydrolysis of the purified diester back to the diacid is not detailed in the immediate search results, a standard acid- or base-catalyzed hydrolysis would be employed.

Alternatively, the crude brominated acid from other methods can be esterified to the dimethyl ester for purification. For instance, the crude acid can be heated and stirred with methanol and a catalytic amount of sulfuric acid in an autoclave at 120°C. The resulting dimethyl esters can then be separated by rectification (distillation) to yield pure dimethyl 5-bromoisophthalate, which can then be hydrolyzed.

Synthesis from 5-Aminoisophthalic Acid via Sandmeyer Reaction

The Sandmeyer reaction provides a classical route to introduce a bromine atom onto an aromatic ring starting from an amino group. While a specific detailed protocol for the synthesis of this compound from 5-aminoisophthalic acid is not prominently available in the reviewed literature, a plausible experimental procedure can be extrapolated from the well-established Sandmeyer reaction of the closely related 5-aminophthalide. This route remains a historically significant and viable, though less commonly documented, pathway.

Representative Experimental Protocol (Extrapolated):

Step 1: Diazotization of 5-Aminoisophthalic Acid In a suitable reaction vessel, 5-aminoisophthalic acid would be suspended in an aqueous solution of hydrobromic acid (e.g., 4 M HBr). The mixture is cooled to 0°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added slowly, maintaining the temperature at 0°C, to form the corresponding diazonium salt.

Step 2: Sandmeyer Reaction In a separate vessel, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared. The previously prepared cold diazonium salt solution is then added portion-wise to the CuBr solution. The reaction is allowed to proceed, often with gentle warming to room temperature, until the evolution of nitrogen gas ceases.

Step 3: Workup and Purification The resulting mixture would be filtered to collect the crude this compound. The solid would then be washed with water and purified by recrystallization from a suitable solvent, such as methanol or ethyl acetate.

Quantitative Data Summary

The following table summarizes the quantitative data from the various synthetic methods described, allowing for a direct comparison of their efficiencies and outcomes.

| Method | Starting Material | Brominating Agent/Reagents | Reaction Conditions | Crude Yield (%) | Crude Purity (%) | Purified Yield (%) | Final Purity (%) | Reference |

| Direct Bromination | Isophthalic Acid | Br₂ / 10 wt% Fuming H₂SO₄ | 130°C, 22 h | 81.9 | 83.5 | 65.6 (after recrystallization) | 100 | [1] |

| Direct Bromination | Isophthalic Acid | Br₂ / 30 wt% Fuming H₂SO₄ | 150°C, 22 h | 20.7 | - | - | - | [2] |

| Direct Bromination | Isophthalic Acid | N-Bromosuccinimide / Conc. H₂SO₄ | 60°C, overnight | - | - | 20 | - | |

| Diester Bromination | Dimethyl Isophthalate | Br₂ / 10 wt% Fuming H₂SO₄ | 120°C, 7 h | - | - | 50.4 (of 5-bromo isomer in crude) | - | [2] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the key synthetic routes to this compound.

Direct Bromination of Isophthalic Acid

References

5-Bromoisophthalic Acid: A Technical Guide for Materials Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisophthalic acid is a substituted aromatic dicarboxylic acid that has garnered significant interest in the field of materials chemistry. Its rigid structure, combined with the presence of two carboxylate groups and a bromine atom, makes it a versatile building block, or "linker," for the synthesis of novel materials.[1] Specifically, it is a key intermediate for creating coordination polymers and metal-organic frameworks (MOFs).[2][3] The bromine substituent provides a site for post-synthetic modification and can also influence the resulting material's electronic properties and steric interactions, allowing for fine-tuning of the final structure and function.[4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound for professionals in materials science and drug development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₅BrO₄ |

| Molecular Weight | 245.03 g/mol [3][5][6][7] |

| Melting Point | 270-275 °C[3][8] |

| Appearance | White solid[2] |

| Solubility | Insoluble in water[2] |

| CAS Number | 23351-91-9[3][5][6][8] |

| IUPAC Name | 5-bromobenzene-1,3-dicarboxylic acid[5][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the formation of coordination polymers are outlined below.

Synthesis of this compound

There are two primary methods for the synthesis of this compound, differing in their brominating agents and reaction conditions.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method provides a straightforward approach to the synthesis of this compound.

-

Reactants:

-

Isophthalic acid

-

Concentrated sulfuric acid (98%)

-

N-bromosuccinimide (NBS)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 10 g (60 mmol) of isophthalic acid in 60 mL of concentrated sulfuric acid with stirring until the solution is clear.[2]

-

In an oil bath heated to 60 °C, add 12.8 g (72 mmol) of N-bromosuccinimide in batches over a period of 10 minutes.[2]

-

Stir the reaction mixture at 60 °C overnight.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Quench the reaction by carefully adding the mixture to a water/ice mixture, which will cause the product to precipitate.[2]

-

Collect the precipitate by filtration and wash it with hexane (2 x 60 mL).[2]

-

Dry the solid product in a vacuum oven.[2]

-

For further purification, recrystallize the crude product from ethyl acetate to yield this compound as a white solid.[2]

-

Method 2: Bromination using Bromine in Fuming Sulfuric Acid

This industrial method allows for high selectivity and yield by using bromine in a sulfur trioxide-containing solvent.[1][4][9]

-

Reactants:

-

Dimethyl isophthalate

-

Fuming sulfuric acid (10 wt%)

-

Bromine

-

Methanol

-

Sulfuric acid (for esterification)

-

-

Procedure:

-

Charge a 100 mL pressure-sealable glass tube with 9.70 g (50 mmol) of dimethyl isophthalate, 30.00 g of 10 wt% fuming sulfuric acid, and 10.40 g (100 mmol) of bromine.[10]

-

Stir the contents at 120 °C for 7 hours.[10]

-

After the reaction, cool the tube to room temperature.[10]

-

Pour the contents into a beaker containing ice water to precipitate the solid crude this compound.[10]

-

To purify, the crude acid can be converted to its dimethyl ester. Heat and stir the crude product with 65.50 g (2.04 mol) of methanol and 1.75 g of sulfuric acid in an autoclave at 120°C.[9]

-

The resulting dimethyl 5-bromoisophthalate can then be purified by rectification (distillation under reduced pressure).[1][9]

-

Synthesis of a Metal-Organic Framework (MOF) using this compound

This compound is a common linker in the synthesis of coordination polymers, including MOFs, often through hydrothermal or solvothermal methods.[4][8] The following is a general protocol for the synthesis of a lanthanide-based MOF.

-

Reactants:

-

This compound (H₂BIPA)

-

A metal salt (e.g., Europium(III) nitrate hexahydrate, Eu(NO₃)₃·6H₂O)

-

A solvent (e.g., ethanol)

-

-

Procedure:

-

The self-assembly is typically carried out under hydrothermal conditions.[4]

-

A mixture of this compound and the metal salt (e.g., Eu(NO₃)₃·6H₂O) is prepared in a suitable solvent such as ethanol.[4]

-

The mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 100-180 °C) for a period ranging from hours to several days.

-

After the reaction, the autoclave is cooled slowly to room temperature, allowing for the formation of crystals.

-

The resulting crystalline product is collected by filtration, washed with the solvent, and dried.

-

Logical Workflow and Visualization

The synthesis of functional materials using this compound can be visualized as a two-stage process: the initial synthesis of the linker itself, followed by its use in the self-assembly of a metal-organic framework.

Caption: Synthesis workflow for a Metal-Organic Framework.

Applications in Materials Chemistry

This compound is primarily used as a reactant in the preparation of various coordination polymers.[3] These materials are constructed from metal ions or clusters linked together by organic molecules, in this case, the 5-bromoisophthalate dianion. The specific properties of the resulting material depend on the choice of metal and the reaction conditions.

Examples of its applications include the preparation of:

-

Manganese(II), nickel(II), and cobalt(II) bromoisophthalate coordination polymers.[3]

-

Copper bromoisophthalate coordination polymers.[3]

-

Hydrothermally prepared zinc and cadmium bromoisophthalate polymeric complexes.[3]

-

Three-dimensional coordination polymers with lanthanide metals like Europium, which can exhibit interesting photoluminescent properties.[4]

The development of these materials is crucial for potential applications in areas such as gas storage, catalysis, chemical sensing, and drug delivery. The bromine atom on the isophthalic acid backbone offers a handle for post-synthetic modification, allowing for the introduction of further functionality into the final MOF structure.

References

- 1. jchemrev.com [jchemrev.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

Exploring the Electronic Effects of the Bromo Substituent in Isophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid, a benzene-1,3-dicarboxylic acid, serves as a fundamental scaffold in the synthesis of various materials, including polymers and metal-organic frameworks (MOFs), and is a key building block in the development of pharmaceutical agents. The introduction of a substituent, such as a bromine atom, onto the aromatic ring profoundly alters the molecule's electronic properties, thereby influencing its acidity, reactivity, and spectroscopic signature. This technical guide provides an in-depth exploration of the electronic effects of the bromo substituent on the isophthalic acid core, focusing on how these effects modulate its chemical behavior. Understanding these structure-property relationships is critical for the rational design of new molecules with tailored characteristics for applications in materials science and drug development.

Electronic Effects of the Bromo Substituent

The bromine atom influences the electron density of the isophthalic acid ring through two primary, opposing mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid protons.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.

For halogens like bromine, the inductive effect is generally stronger and dominates its overall electronic influence, making the bromo group a net electron-withdrawing substituent and a deactivating group in electrophilic aromatic substitution.[1]

Figure 1: Inductive and resonance effects of the bromo substituent.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[2] The substituent constant, σ, is characteristic of the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants for Bromo Group

| Constant | Value | Implication |

|---|---|---|

| σ_meta | +0.39 | Strong electron-withdrawing effect.[3] |

| σ_para | +0.23 | Moderate electron-withdrawing effect.[3] |

The larger positive value of σ_meta compared to σ_para reflects the dominance of the inductive effect at the meta position, where the resonance effect is not operative.

Impact on Acidity (pKa)

The electron-withdrawing nature of the bromo substituent stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups. In 4-bromoisophthalic acid, the bromine is para to one carboxyl group and meta to the other. In 5-bromoisophthalic acid, it is meta to both. The overall effect is an increase in the acidity of the molecule compared to the unsubstituted isophthalic acid.

Table 2: Physical and Chemical Properties of Isophthalic Acid and its Bromo Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa1 |

|---|---|---|---|---|

| Isophthalic Acid | 121-91-5 | C₈H₆O₄ | 166.13 | 3.46 (exp.)[4] |

| 4-Bromoisophthalic Acid | 6939-93-1 | C₈H₅BrO₄ | 245.03 | 2.48 (pred.) |

| this compound | 23351-91-9 | C₈H₅BrO₄ | 245.03 | N/A |

Figure 2: Logical flow from electronic effect to pKa change.

Spectroscopic Characterization

The electronic perturbations caused by the bromo substituent are clearly observable in the spectroscopic data of the molecule.

NMR Spectroscopy

¹H NMR: In the proton NMR spectrum of 4-bromoisophthalic acid, the aromatic protons exhibit distinct chemical shifts and coupling constants that confirm the substitution pattern.[3][5] The electron-withdrawing effect of the bromine and carboxyl groups deshields the aromatic protons, causing them to resonate at a lower field compared to benzene (δ 7.26 ppm).

Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 4-Bromoisophthalic Acid | H-2 | ~8.28 | d | 2.1 |

| H-5 | ~7.89 | d | 8.3 | |

| H-6 | ~7.95 | dd | 8.3, 2.1 |

| | -COOH | ~13.6 | br s | - |

¹³C NMR: The carbon spectrum provides further evidence of the electronic effects. The carbon atom attached to the bromine (C-4) is significantly shielded due to the halogen's mass and electronic properties, while the carbons bearing the electron-withdrawing carboxyl groups are deshielded.

Table 4: ¹³C NMR Spectroscopic Data (Typical Ranges)

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 120 - 140 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-COOH | 130 - 140 |

| Carboxylic Acid (-C OOH) | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid groups. The electron-withdrawing bromo substituent can cause a slight shift in the frequency of the C=O and O-H stretching vibrations.

Table 5: Key FTIR Spectroscopic Data (cm⁻¹)

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Very Strong, Broad[6] |

| C=O (Carboxylic Acid) | Stretch | 1680 - 1720 | Strong, Sharp[4] |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |

| C-Br | Stretch | 500 - 600 | Medium to Weak |

Impact on Chemical Reactivity

The net electron-withdrawing character of the bromo substituent enhances the electrophilicity of the carbonyl carbons in the isophthalic acid moiety. This has significant implications for reactions involving nucleophilic attack at the carboxyl group, such as esterification and amide bond formation.

-

Esterification: The increased partial positive charge on the carbonyl carbons makes them more susceptible to attack by alcohols. Consequently, bromo-substituted isophthalic acids are expected to undergo acid-catalyzed esterification at a faster rate than the parent isophthalic acid.[1][7]

-

Amide Coupling: Similarly, in amide bond formation, the activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling reagent) followed by reaction with an amine is facilitated.[8][9] The enhanced electrophilicity of the carbonyl center promotes the nucleophilic addition of the amine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established patent literature for the electrophilic bromination of isophthalic acid.[10]

-

Charging the Reactor: In a 50 mL pressure-sealable glass tube, charge isophthalic acid (1.66 g, 10 mmol), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g, 10 mmol).

-

Reaction: Seal the tube and stir the contents at 130°C for 22 hours.

-

Work-up: After the reaction, cool the contents to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol. Dissolve the solid in hot methanol, allow it to cool to room temperature, and filter the resulting white crystals.

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the bromo-isophthalic acid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Standard acquisition parameters for ¹H NMR on a 400 MHz spectrometer typically include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~220 ppm) and a longer acquisition time are used.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Figure 3: Experimental workflow for bromo-isophthalic acid.

Conclusion